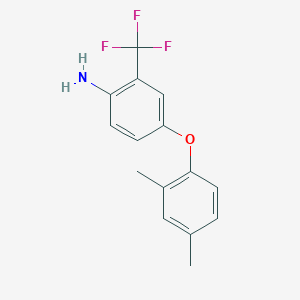

4-(2,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline

Description

Contextualization of Fluorinated Aniline (B41778) Derivatives in Chemical Research

Fluorinated aniline derivatives are a significant class of compounds in modern chemical research, primarily due to the unique properties conferred by the fluorine atoms. The introduction of a trifluoromethyl (-CF3) group into an aniline molecule can profoundly alter its physicochemical properties, such as lipophilicity, metabolic stability, and acidity. These modifications are highly desirable in the development of bioactive compounds. For instance, the high metabolic stability of the trifluoromethyl group often translates to a longer biological half-life for drug candidates. In the realm of materials science, fluorinated anilines are utilized in the synthesis of advanced polymers and liquid crystals, where their specific electronic and physical characteristics are advantageous. The synthesis of these derivatives often involves specialized fluorination techniques, and ongoing research continues to expand the toolkit available to chemists for the selective introduction of fluorine into aromatic systems.

Significance of the Phenoxy-Aniline Moiety in Organic Synthesis

The phenoxy-aniline moiety is a key structural motif in a variety of organic compounds and serves as a valuable intermediate in organic synthesis. This structural unit is found in a range of biologically active molecules, including some pharmaceuticals and agrochemicals. The ether linkage in the phenoxy-aniline scaffold provides a degree of conformational flexibility, which can be crucial for the binding of a molecule to its biological target. From a synthetic perspective, phenoxy-anilines are versatile building blocks. The amino group of the aniline can be readily diazotized and converted into a wide array of other functional groups, while the aromatic rings can undergo electrophilic substitution reactions, allowing for further molecular diversification. The synthesis of the phenoxy-aniline core itself is typically achieved through nucleophilic aromatic substitution or cross-coupling reactions.

Research Landscape of 4-(2,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline and Related Compounds

While specific research literature on this compound is not abundant, the research landscape of closely related compounds provides valuable insights into its potential applications and areas of scientific interest. A significant focus of research on analogous structures, particularly those containing the phenoxy-trifluoromethyl-aniline core, has been in the field of agrochemicals. Many compounds with this structural framework have been investigated for their herbicidal and pesticidal activities. The combination of the trifluoromethyl group and the phenoxy ring appears to be a key pharmacophore for activity against various agricultural pests.

For example, derivatives of pyridinyloxyphenoxypropionamide containing a trifluoromethyl group are known to exhibit strong herbicidal activity against grass weeds. tandfonline.com Similarly, novel pyridazine (B1198779) derivatives with a trifluoromethylphenyl group have been synthesized and shown to possess bleaching and herbicidal properties. nih.gov The research in this area often involves the synthesis of a library of related compounds with variations in the substitution patterns on the aromatic rings to establish structure-activity relationships.

A closely related isomer, 4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline, is commercially available, indicating that this class of compounds has practical applications. The properties of this isomer are likely to be very similar to the 4-(2,4-Dimethylphenoxy) analogue.

Table 1: Physicochemical Properties of 4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline

| Property | Value |

| Molecular Formula | C15H14F3NO |

| Molecular Weight | 281.27 g/mol |

Data for the 2,3-dimethyl isomer, which is expected to have similar properties to the 2,4-dimethyl isomer.

The synthesis of such compounds generally involves a multi-step process. A common approach would be the coupling of a suitably substituted phenol (B47542) (in this case, 2,4-dimethylphenol) with a protected aniline derivative that already contains the trifluoromethyl group. The specific reaction conditions would be optimized to achieve a high yield of the desired diaryl ether.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dimethylphenoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO/c1-9-3-6-14(10(2)7-9)20-11-4-5-13(19)12(8-11)15(16,17)18/h3-8H,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOOQJWXJFJPSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2,4 Dimethylphenoxy 2 Trifluoromethyl Aniline and Analogues

Historical Overview of Aniline (B41778) Synthesis Relevant to Trifluoromethylated Phenoxy-Anilines

The synthesis of anilines has a rich history dating back to the 19th century, with initial methods focusing on the reduction of nitroarenes. The Béchamp reduction, using iron and acid, was a cornerstone of early aniline production and remains relevant in some applications. The evolution of synthetic organic chemistry brought forth more sophisticated methods, including catalytic hydrogenation of nitro compounds, which offers a cleaner and more efficient alternative.

For complex substituted anilines like trifluoromethylated phenoxy-anilines, modern cross-coupling reactions have become indispensable. The Ullmann condensation, a copper-catalyzed reaction, has traditionally been used for the formation of diaryl ethers and C-N bonds, though often requiring harsh reaction conditions. rsc.orgorganic-chemistry.org A significant advancement came with the development of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds under milder conditions with a broader substrate scope. wikipedia.orglibretexts.orgnih.gov These reactions have revolutionized the synthesis of complex anilines by enabling the strategic connection of aryl fragments.

Targeted Synthetic Routes to 4-(2,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline

The synthesis of this compound can be approached through several strategic disconnections. A common and effective strategy involves the initial formation of the diaryl ether linkage followed by the introduction or modification of the amino group.

A plausible synthetic route begins with the Ullmann condensation of 2,4-dimethylphenol (B51704) and a suitably substituted nitrobenzene. Specifically, the reaction of 2,4-dimethylphenol with 1-chloro-4-nitro-2-(trifluoromethyl)benzene in the presence of a copper catalyst and a base would yield the intermediate 4-(2,4-dimethylphenoxy)-1-nitro-2-(trifluoromethyl)benzene. This diaryl ether formation is a critical step in assembling the core structure of the target molecule.

Following the successful synthesis of the nitro intermediate, the final step involves the reduction of the nitro group to an amine. This transformation can be achieved using various established methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with metals like iron, tin, or zinc in an acidic medium. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule.

| Step | Reaction | Reactants | Key Reagents/Catalysts | Product |

|---|---|---|---|---|

| 1 | Ullmann Condensation (Diaryl Ether Formation) | 2,4-Dimethylphenol and 1-Chloro-4-nitro-2-(trifluoromethyl)benzene | Copper catalyst (e.g., CuI), Base (e.g., K2CO3) | 4-(2,4-Dimethylphenoxy)-1-nitro-2-(trifluoromethyl)benzene |

| 2 | Nitro Group Reduction | 4-(2,4-Dimethylphenoxy)-1-nitro-2-(trifluoromethyl)benzene | H2, Pd/C or Fe/HCl | This compound |

Strategies for Introducing the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a key functional moiety that significantly influences the physicochemical properties of organic molecules. Several methods exist for its introduction onto an aromatic ring. One common approach is the direct trifluoromethylation of an aromatic precursor using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a suitable catalyst.

Alternatively, the trifluoromethyl group can be introduced by converting a carboxylic acid to a trichloromethyl group, followed by fluorination. For the synthesis of precursors to the title compound, starting with commercially available trifluoromethylated building blocks, such as m-cresol (B1676322) or trifluoromethyl-substituted nitrobenzenes, is often the most practical approach.

Formation of the Phenoxy Linkage

The formation of the diaryl ether (phenoxy) linkage is a pivotal step in the synthesis of this compound. The Ullmann condensation is a classic and effective method for this transformation. rsc.orgorganic-chemistry.org This reaction typically involves the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures. For the synthesis of the target molecule, the reaction would involve 2,4-dimethylphenol and an appropriately substituted halo-nitro-trifluoromethylbenzene.

Modern variations of the Ullmann reaction and other cross-coupling methods, such as the Buchwald-Hartwig C-O coupling, offer milder reaction conditions and broader functional group tolerance, providing alternative strategies for the formation of the phenoxy linkage.

Amination Reactions in the Context of Trifluoromethylated Aryl Ethers

The final step in the proposed synthetic route is the formation of the aniline moiety. When starting from a nitro-substituted diaryl ether, this is typically achieved through the reduction of the nitro group. A variety of reducing agents can be employed, with catalytic hydrogenation being a common and clean method.

Alternatively, if the synthesis starts with a halogenated diaryl ether, the amino group can be introduced via a nucleophilic aromatic substitution or a transition metal-catalyzed amination reaction. The Buchwald-Hartwig amination is a powerful tool for this purpose, allowing for the coupling of an aryl halide with an ammonia (B1221849) equivalent or a primary amine under palladium catalysis. wikipedia.orglibretexts.orgnih.gov

Synthesis of Structurally Related 2,4-Dimethylphenoxy-Aniline and Trifluoromethyl-Aniline Analogues

The synthetic strategies outlined for the title compound can be adapted to produce a variety of structurally related analogues by varying the substitution patterns on the phenolic and aniline rings.

Synthesis of 4-(2,6-Dimethylphenoxy)-2-(trifluoromethyl)aniline

The synthesis of the structural isomer, 4-(2,6-Dimethylphenoxy)-2-(trifluoromethyl)aniline, would follow a similar synthetic logic. The key difference lies in the starting phenol, which in this case would be 2,6-dimethylphenol (B121312).

The Ullmann condensation would be employed to couple 2,6-dimethylphenol with a suitable 4-halo-2-(trifluoromethyl)nitrobenzene derivative to form the diaryl ether intermediate, 4-(2,6-dimethylphenoxy)-1-nitro-2-(trifluoromethyl)benzene. Subsequent reduction of the nitro group would then yield the desired 4-(2,6-Dimethylphenoxy)-2-(trifluoromethyl)aniline. The steric hindrance from the two methyl groups in the 2,6-positions of the phenol may necessitate optimization of the reaction conditions for the Ullmann coupling to achieve a good yield.

| Step | Reaction | Reactants | Key Reagents/Catalysts | Product |

|---|---|---|---|---|

| 1 | Ullmann Condensation (Diaryl Ether Formation) | 2,6-Dimethylphenol and 1-Chloro-4-nitro-2-(trifluoromethyl)benzene | Copper catalyst (e.g., CuI), Base (e.g., K2CO3) | 4-(2,6-Dimethylphenoxy)-1-nitro-2-(trifluoromethyl)benzene |

| 2 | Nitro Group Reduction | 4-(2,6-Dimethylphenoxy)-1-nitro-2-(trifluoromethyl)benzene | H2, Pd/C or Fe/HCl | 4-(2,6-Dimethylphenoxy)-2-(trifluoromethyl)aniline |

Synthesis of 2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline

The synthesis of the isomeric compound, 2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline, follows the same strategic principles outlined above. The key transformation is the formation of the diaryl ether linkage between 2,4-dimethylphenol and a trifluoromethyl-substituted aniline core. The reaction would likely proceed via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.

A probable pathway involves the reaction of 2-bromo-5-(trifluoromethyl)aniline (B1265768) with 2,4-dimethylphenol. This coupling can be achieved using either the copper-catalyzed Ullmann condensation or the palladium-catalyzed Buchwald-Hartwig reaction, under conditions similar to those described in the preceding section.

Synthesis of Chloro-Substituted Dimethylphenoxy-Trifluoromethylanilines

The introduction of a chloro-substituent onto the dimethylphenoxy-trifluoromethylaniline scaffold adds another layer of complexity to the synthesis, which can be approached by two primary strategies.

The first strategy involves starting with a pre-functionalized aniline. For instance, a chloro-substituted trifluoromethylaniline, such as 4-chloro-2-(trifluoromethyl)aniline, can be synthesized and then coupled with 2,4-dimethylphenol using the diaryl ether formation methodologies (Ullmann or Buchwald-Hartwig) previously discussed. sigmaaldrich.com This approach leverages commercially available or readily synthesized chloro-aniline building blocks.

The second strategy would involve the direct chlorination of the final dimethylphenoxy-trifluoromethylaniline product. However, this method can suffer from poor regioselectivity, potentially leading to a mixture of chlorinated isomers that are difficult to separate. Therefore, the convergent approach of coupling pre-functionalized fragments is generally preferred for achieving a specific target isomer.

| Chloro-Aniline Precursor | CAS Number | Notes |

| 4-Chloro-2-(trifluoromethyl)aniline | 445-03-4 | A potential starting material for coupling with 2,4-dimethylphenol. sigmaaldrich.com |

| 2-Chloro-5-trifluoromethylaniline | 328-74-5 | Used in the synthesis of phenothiazines. researchgate.net |

| 2,6-Dichloro-4-trifluoromethylaniline | 24279-39-8 | An important intermediate for pesticides like Fipronil. |

Table 3: Examples of Chloro-Substituted Trifluoromethylaniline Precursors

Other Fluorophenoxy-Trifluoromethylaniline Derivatives

The synthesis of related fluorinated aniline derivatives employs a range of specialized techniques to introduce fluorine-containing moieties at various positions on the aromatic ring.

Ortho-Trifluoromethoxylated Anilines : A user-friendly protocol has been developed for the synthesis of ortho-trifluoromethoxylated aniline derivatives. nih.gov This method involves treating an N-aryl-N-hydroxyacetamide precursor with Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) in the presence of a catalytic amount of cesium carbonate. The resulting intermediate undergoes a thermal rearrangement to yield the final ortho-trifluoromethoxylated aniline product. This procedure is applicable to a broad spectrum of aniline derivatives. nih.gov

Other Substituted Trifluoromethylanilines : The synthesis of various other derivatives has also been reported. For example, 2-methoxy-5-(trifluoromethyl)aniline (B1297676) can be prepared by the catalytic hydrogenation of 4-methoxy-3-nitrobenzotrifluoride (B1360095) using palladium on carbon (Pd/C), achieving a high yield. chemicalbook.com The synthesis of the highly fluorinated 2,4,6-tris(trifluoromethyl)aniline (B44841) is achieved through a two-step process involving the deprotonation and iodination of 1,3,5-tris(trifluoromethyl)benzene, followed by a copper-catalyzed amination. researchgate.net Additionally, N-alkylated derivatives, such as N,2-dimethyl-N-(trifluoromethyl)aniline, can be synthesized from the corresponding N-alkylaniline using reagents like sodium triflinate (CF₃SO₂Na) and silver fluoride (B91410) (AgF). rsc.org

| Derivative | Key Reagents/Method | Precursor | Reference |

| Methyl 4-acetamido-3-(trifluoromethoxy)benzoate | Togni Reagent II, Cs₂CO₃ | Methyl 4-(N-hydroxyacetamido)benzoate | nih.gov |

| 2-Methoxy-5-(trifluoromethyl)aniline | H₂, Pd/C | 4-Methoxy-3-nitrobenzotrifluoride | chemicalbook.com |

| 2,4,6-Tris(trifluoromethyl)aniline | LDA, I₂, Cu₂O, NaN₃ | 1,3,5-Tris(trifluoromethyl)benzene | researchgate.net |

| N,2-dimethyl-N-(trifluoromethyl)aniline | CF₃SO₂Na, AgF | N-methyl-o-toluidine | rsc.org |

Table 4: Synthesis of Various Fluorinated Aniline Derivatives

Green Chemistry Approaches in the Synthesis of Aryl Ethers and Anilines

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of aryl ethers and anilines to reduce environmental impact, improve safety, and increase efficiency. These approaches focus on using less hazardous solvents, avoiding toxic reagents, and reducing energy consumption.

For the synthesis of aryl ethers , metal-free arylation methods have been developed that use diaryliodonium salts in water under mild conditions, avoiding the need for expensive and toxic metal catalysts. organic-chemistry.org This approach is environmentally friendly, with water as the solvent and sodium hydroxide (B78521) as the base. organic-chemistry.org

For the synthesis of anilines , several green methodologies have emerged. One approach involves the electrocatalytic reduction of nitroarenes at room temperature and pressure using a redox mediator. This method avoids the high temperatures, high pressures, and precious metal catalysts often used in traditional methods and can be powered by renewable electricity. scielo.org.mx Another green technique is the use of microwave-assisted synthesis, which can dramatically reduce reaction times and eliminate the need for organic solvents. beilstein-journals.org Furthermore, the development of benign and inexpensive catalysts, such as magnesium sulphate in glacial acetic acid for acetylation reactions, helps to avoid corrosive and lachrymatory reagents like acetyl chloride or acetic anhydride. acs.org The catalytic hydrogen transfer reduction of nitroarenes using carbonaceous bio-based materials in subcritical water also represents a metal-free and environmentally friendly route to anilines. wikipedia.org

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Spectroscopic Techniques for Characterization of Substituted Anilines

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (FT-IR, FT-Raman) provide complementary information that, when combined, allows for an unambiguous characterization of substituted anilines.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. mdpi.comnih.gov By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity and spatial arrangement of atoms in 4-(2,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and electronic environment of hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons on both phenyl rings, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The protons on the trifluoromethyl-substituted ring are influenced by the strong electron-withdrawing nature of the -CF₃ group, while the protons on the dimethylphenoxy moiety are affected by the electron-donating methyl groups and the ether linkage.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would show distinct resonances for the aromatic carbons, the methyl carbons, and a characteristic quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are indicative of the substituent effects, with the carbon attached to the -CF₃ group appearing at a characteristic chemical shift. researchgate.netrsc.org

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly specific for fluorine-containing compounds. A single, sharp signal would be expected for the -CF₃ group in this compound, confirming its presence. rsc.org

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aromatic H (CF₃-Ring) | 6.8 - 7.5 | 115 - 150 | Shifts are influenced by the -CF₃, -NH₂, and ether groups. |

| Aromatic H (Me₂-Ring) | 6.7 - 7.2 | 118 - 155 | Shifts are influenced by the methyl groups and ether linkage. |

| -NH₂ | 4.0 - 5.5 (broad) | N/A | Chemical shift can be variable and the peak is often broad. |

| -CH₃ | 2.2 - 2.4 | 15 - 21 | Two distinct singlets are expected for the two methyl groups. |

| Aromatic C-O | N/A | 150 - 160 | Carbon directly attached to the ether oxygen. |

| Aromatic C-N | N/A | 140 - 150 | Carbon directly attached to the amine group. |

| Aromatic C-CF₃ | N/A | 120 - 130 (quartet) | Carbon of the trifluoromethyl group, split by fluorine coupling. |

| -CF₃ | N/A | ~125 (quartet) | The carbon signal is split into a quartet by the three fluorine atoms. |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. d-nb.info For this compound (C₁₅H₁₄F₃NO), the molecular weight is 281.27 g/mol . guidechem.com In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion ([M]⁺ or [M+H]⁺) can be measured, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron ionization (EI) is a common technique that leads to predictable fragmentation pathways. The molecular ion of this compound is expected to undergo fragmentation through several key pathways:

Cleavage of the ether bond: This is a common fragmentation pathway for aryl ethers, leading to the formation of ions corresponding to the dimethylphenoxyl radical and the trifluoromethylaniline cation, or vice versa.

Loss of substituents: Fragmentation can occur via the loss of a methyl radical (-CH₃) from the dimethylphenoxy ring or the loss of the trifluoromethyl group (-CF₃).

Ring fragmentation: The aromatic rings themselves can undergo fragmentation, leading to characteristic aromatic fragment ions.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |

| 281 | [C₁₅H₁₄F₃NO]⁺ | Molecular Ion (M⁺) |

| 266 | [M - CH₃]⁺ | Loss of a methyl radical |

| 175 | [C₇H₆F₃N]⁺ | Cleavage of the C-O ether bond |

| 121 | [C₈H₉O]⁺ | Cleavage of the C-O ether bond |

| 77 | [C₆H₅]⁺ | Phenyl cation from fragmentation of the aniline (B41778) ring |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule. epequip.comnih.gov Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" for the molecule. researchgate.netmaterialsciencejournal.org

For this compound, the key vibrational modes include:

N-H Stretching: The -NH₂ group will show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. nsf.gov

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹.

C-F Stretching: The trifluoromethyl group gives rise to very strong and characteristic C-F stretching absorptions, typically in the 1100-1350 cm⁻¹ region.

C-O-C Stretching: The aryl ether linkage (C-O-C) will produce a strong, characteristic asymmetric stretching band around 1200-1250 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (-CH₃) | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Aryl Ether (-O-) | C-O-C Asymmetric Stretch | 1200 - 1250 | Strong |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1100 - 1350 | Very Strong |

Chromatographic Methods for Purity Assessment and Isolation of Isomers

Chromatographic techniques are indispensable for verifying the purity of a synthesized compound and for separating it from starting materials, byproducts, or isomers. thermofisher.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for the analysis of substituted anilines.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds like many aniline derivatives. acs.orgepa.gov A capillary column with a suitable stationary phase is used to separate components of a mixture based on their boiling points and interactions with the phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS combines the separation power of GC with the identification capabilities of MS, making it a powerful tool for purity assessment and impurity identification. d-nb.info For substituted anilines, derivatization is sometimes employed to improve thermal stability and chromatographic peak shape, although direct analysis is often possible. acs.org

Computational and Theoretical Chemistry of 4 2,4 Dimethylphenoxy 2 Trifluoromethyl Aniline

Quantum Chemical Calculations for Molecular Geometry Optimization

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For 4-(2,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline, this process is typically performed using DFT methods, often with the B3LYP functional and a basis set such as 6-311++G(d,p).

Table 1: Predicted Geometrical Parameters for this compound Based on typical values for related phenoxyaniline (B8288346) structures calculated by DFT/B3LYP/6-311++G(d,p).

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length (Aniline) | ~ 1.40 Å |

| C-O Bond Length (Ether) | ~ 1.37 Å |

| C-C-N-H Dihedral Angle | ~ 35-45° |

| C-O-C-C Dihedral Angle | ~ 40-60° |

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Understanding the electronic structure of a molecule is key to predicting its reactivity and spectroscopic properties. This analysis primarily involves the study of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, and its energy is related to the ionization potential. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) and phenoxy rings, particularly on the nitrogen atom of the amino group and the oxygen of the ether linkage. The electron-donating methyl groups on the phenoxy ring further increase the energy of the HOMO.

The LUMO , conversely, represents the ability of a molecule to accept an electron, and its energy is related to the electron affinity. The strongly electron-withdrawing trifluoromethyl group is expected to significantly lower the energy of the LUMO and localize it predominantly on the aniline ring to which it is attached.

The HOMO-LUMO energy gap is a critical parameter that indicates the chemical stability and reactivity of the molecule. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The combination of electron-donating (dimethylphenoxy) and electron-withdrawing (trifluoromethyl) groups is expected to reduce the HOMO-LUMO gap compared to unsubstituted phenoxyaniline, suggesting enhanced reactivity. researchgate.netdergipark.org.tr

Table 2: Predicted Frontier Molecular Orbital Energies Representative values for substituted phenoxyanilines.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -1.0 to -1.5 |

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. researchgate.net It is used to predict sites for electrophilic and nucleophilic attack. In the MEP map of this compound:

Negative regions (red/yellow) , indicating high electron density, are expected around the nitrogen atom of the amino group and the oxygen atom of the ether linkage. These are the most likely sites for electrophilic attack.

Positive regions (blue) , indicating electron deficiency, are anticipated around the hydrogen atoms of the amino group and, most significantly, around the trifluoromethyl group due to the high electronegativity of the fluorine atoms. These areas are susceptible to nucleophilic attack.

Prediction and Interpretation of Spectroscopic Data via Computational Methods

Computational methods are invaluable for predicting and interpreting various types of molecular spectra.

Vibrational Spectroscopy (IR and Raman): By calculating the vibrational frequencies of the optimized molecular structure, a theoretical infrared (IR) and Raman spectrum can be generated. researchgate.net These calculated spectra help in the assignment of experimental vibrational bands to specific functional groups and vibrational modes, such as the N-H stretching of the amine, C-F stretching of the trifluoromethyl group, and the C-O-C stretching of the diaryl ether linkage.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic transitions and generate a theoretical UV-Vis absorption spectrum. ias.ac.in The calculations can identify the specific transitions (e.g., π → π* or n → π*) responsible for the absorption bands and predict their wavelengths. For this molecule, transitions involving the aromatic systems and the lone pairs on the nitrogen and oxygen atoms are expected to be the most significant.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of the molecule. ias.ac.in These theoretical shifts, when compared to experimental data, can confirm the molecular structure and help in the assignment of complex spectra.

Reaction Mechanism Elucidation and Reactivity Predictions (e.g., Fukui Functions)

Computational chemistry can be used to map out reaction pathways and predict the reactivity of different sites within a molecule. Fukui functions are a key concept in conceptual DFT used to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. researchgate.neticrc.ac.ir

The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons. There are three main types:

f⁺(r): Predicts the site for nucleophilic attack (where an electron is added). For this compound, this is expected to be highest on the aniline ring, influenced by the CF₃ group.

f⁻(r): Predicts the site for electrophilic attack (where an electron is removed). This is likely to be highest on the amino group and the phenoxy ring.

f⁰(r): Predicts the site for radical attack.

By calculating these indices for each atom in the molecule, a detailed picture of its chemical reactivity can be constructed, guiding synthetic efforts and explaining observed reaction outcomes.

Conformation Analysis of Phenoxy-Aniline Scaffolds

The phenoxy-aniline scaffold is not rigid; rotation can occur around the C-O and C-N bonds. Conformational analysis involves studying the energy of the molecule as a function of its dihedral angles to identify the most stable conformers and the energy barriers between them. researchgate.net

For diaryl ethers like this compound, the key conformational feature is the torsion angle between the two aromatic rings (C-O-C-C). The molecule is generally non-planar, adopting a "twisted" or "skewed" conformation to minimize steric hindrance between the rings and their substituents. The presence of the trifluoromethyl group ortho to the aniline nitrogen and the methyl groups on the phenoxy ring will create significant steric clash, influencing the preferred rotational isomers and potentially leading to higher rotational energy barriers compared to unsubstituted phenoxyaniline. Understanding the conformational landscape is crucial as it can affect the molecule's biological activity and physical properties.

Chemical Reactivity and Derivatization Studies

Aromatic Substitution Reactions of the Aniline (B41778) Moiety

The aniline ring in 4-(2,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline is the primary site for electrophilic aromatic substitution reactions. The directing effects of the substituents on the ring—the amino group (-NH2), the trifluoromethyl group (-CF3), and the phenoxy group (-OAr)—collectively influence the regioselectivity of these reactions.

The amino group is a potent activating group and is ortho-, para-directing. byjus.com Conversely, the trifluoromethyl group is a strong deactivating group and is meta-directing due to its powerful electron-withdrawing nature. The phenoxy group, being an ether, is an activating, ortho-, para-directing group.

In the context of this compound, the positions available for substitution on the aniline ring are C3, C5, and C6. The C4 position is occupied by the phenoxy group, and the C2 position holds the trifluoromethyl group. The powerful ortho-, para-directing influence of the amino group at C1 would favor substitution at the ortho (C6) and para (C4, already substituted) positions. However, the steric hindrance from the adjacent trifluoromethyl group at C2 and the bulky phenoxy group at C4 would likely disfavor substitution at C3 and C5.

In strongly acidic media, such as those used for nitration, the amino group is protonated to form the anilinium ion (-NH3+), which is a deactivating, meta-directing group. byjus.com This would direct incoming electrophiles to the C3 and C5 positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent/Reaction | Expected Major Product(s) | Directing Influence |

|---|---|---|

| Br2/FeBr3 (Halogenation) | 6-Bromo-4-(2,4-dimethylphenoxy)-2-(trifluoromethyl)aniline | -NH2 is ortho, para-directing |

| HNO3/H2SO4 (Nitration) | 4-(2,4-Dimethylphenoxy)-3-nitro-2-(trifluoromethyl)aniline and 4-(2,4-Dimethylphenoxy)-5-nitro-2-(trifluoromethyl)aniline | -NH3+ is meta-directing |

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group is renowned for its high stability, a consequence of the strong carbon-fluorine bonds. mdpi.com However, under specific and often forcing conditions, it can undergo transformations.

One such reaction is hydrolysis to a carboxylic acid. This transformation typically requires harsh conditions, such as treatment with fuming sulfuric acid and boric acid. rsc.orgresearchgate.net Applying these conditions to this compound could potentially yield 4-(2,4-dimethylphenoxy)-2-carboxyaniline.

Nucleophilic substitution of the fluorine atoms in a trifluoromethyl group is generally challenging. However, if the aromatic ring is sufficiently activated towards nucleophilic attack, such reactions can occur. acs.org Given the electron-donating nature of the amino and phenoxy groups, the aniline ring in the target molecule is not predisposed to nucleophilic aromatic substitution, making direct nucleophilic attack on the trifluoromethyl group unlikely under standard conditions. More specialized reagents, such as (trifluoromethyl)trimethylsilane (B129416) in the presence of an oxidant, can be used for oxidative trifluoromethylation reactions, though this is for the introduction rather than modification of a trifluoromethyl group. nih.gov

Modifications of the Phenoxy Linkage

The ether linkage in the phenoxy group represents another site for chemical modification, primarily through cleavage of the C-O bond. Ether cleavage can be achieved under strongly acidic or basic conditions. wikipedia.org

Acid-catalyzed cleavage, often employing strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion. masterorganicchemistry.com In the case of this compound, this would likely result in the formation of 4-hydroxy-2-(trifluoromethyl)aniline and 2,4-dimethylhalobenzene.

Base-catalyzed cleavage is also a possibility, particularly with strong bases, and can be influenced by the electronic nature of the aromatic rings. researchgate.net Furthermore, electrochemical methods for the cleavage of diaryl ether C-O bonds have been developed, offering a milder alternative for such transformations. rsc.org

Formation of Heterocyclic Systems Incorporating the this compound Scaffold

The presence of a primary amino group ortho to a trifluoromethyl group makes this compound a valuable precursor for the synthesis of various fused heterocyclic systems.

Pyrazinones can be synthesized from α-amino ketones. nih.gov While this compound is not an α-amino ketone itself, it can be envisioned as a building block in a multi-step synthesis. For instance, acylation of the amino group followed by appropriate manipulations could introduce the necessary ketone functionality to facilitate cyclization into a pyrazinone ring system. A more direct approach might involve the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. semanticscholar.org

The synthesis of triazolopyrimidine derivatives often involves the condensation of a 3-amino-1,2,4-triazole with a β-dicarbonyl compound or its equivalent. researchgate.netrjpbr.com this compound can be utilized to construct the pyrimidine (B1678525) portion of this fused system. A common synthetic strategy involves the reaction of a substituted aniline with a suitable three-carbon component to form a pyrimidine ring, which is then fused with a triazole. For example, condensation with diethyl malonate could lead to a barbituric acid derivative, which could then be further elaborated into a triazolopyrimidine. nih.govsemanticscholar.org

The versatile reactivity of the aniline moiety allows for the construction of other fused heterocyclic systems.

Quinazolines: The reaction of an anthranilic acid derivative (which could be prepared from the starting aniline) with an appropriate reagent can lead to the formation of a quinazolinone, which can be further derivatized. nih.gov Alternatively, a substituted aniline can react with a suitable one-carbon synthon to form the quinazoline (B50416) ring.

Benzoxazines: Benzoxazines are typically synthesized through the Mannich-type condensation of a phenol (B47542), a primary amine, and formaldehyde. researchgate.net While the starting material is an aniline, it could potentially be converted to the corresponding phenol, which would then be a suitable substrate for benzoxazine (B1645224) synthesis. More direct routes might involve the reaction of the aniline with a 2-halophenol followed by cyclization. nih.govorganic-chemistry.org

Structure Activity Relationship Sar Investigations of 4 2,4 Dimethylphenoxy 2 Trifluoromethyl Aniline Analogues

General Principles of SAR in Fluorinated Aromatic Amines

Fluorinated aromatic amines are a significant class of compounds in medicinal chemistry, largely due to the unique properties conferred by fluorine and fluorinated groups. The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

The trifluoromethyl (-CF3) group, in particular, is a key player in modulating the properties of aromatic amines. Its strong electron-withdrawing nature can significantly alter the pKa of the amine group, thereby affecting its ionization state at physiological pH and its ability to participate in hydrogen bonding or ionic interactions. This electronic effect can also influence the reactivity of the aromatic ring. Furthermore, the lipophilicity of the -CF3 group can enhance membrane permeability and improve the pharmacokinetic profile of a drug candidate. The incorporation of a trifluoromethyl group is a recognized strategy to enhance the pharmacodynamic and pharmacokinetic properties of bioactive compounds.

SAR studies on various classes of fluorinated aromatic amines have demonstrated that the position and number of fluorine substituents are critical for biological activity. For instance, in some series of kinase inhibitors, the placement of a fluorine atom at a specific position on the aniline (B41778) ring can lead to a significant increase in inhibitory potency. This is often attributed to favorable interactions with the protein's active site, such as the formation of hydrogen bonds or halogen bonds.

Influence of Substituents on Chemical Reactivity and Biological Interactions

The biological activity and chemical reactivity of 4-(2,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline analogues are intricately linked to the nature and position of their substituents. The interplay between the trifluoromethyl group on the aniline ring and the methyl groups on the phenoxy ring, as well as the potential for halogenation, creates a complex SAR landscape.

The position of the trifluoromethyl group on the aniline ring is crucial. For example, in the context of kinase inhibitors, a -CF3 group at the ortho-position, as in this compound, can enforce a specific conformation of the molecule, which may be favorable for binding to the target protein. The electron-withdrawing effect of the -CF3 group also lowers the pKa of the aniline nitrogen, which can influence its role as a hydrogen bond donor or acceptor in receptor-ligand interactions. The strategic placement of this group is known to enhance the pharmacodynamic and pharmacokinetic properties of resulting compounds.

Methyl groups, though seemingly simple, can have a profound impact on the biological activity of a molecule, a phenomenon sometimes referred to as the "magic methyl effect." The introduction of methyl groups can influence a compound's conformation, lipophilicity, and metabolic stability.

From a physicochemical standpoint, the methyl groups increase the lipophilicity of the phenoxy ring, which can contribute to enhanced membrane permeability and binding to hydrophobic pockets in a protein. They can also serve as metabolic "handles," being susceptible to oxidation by cytochrome P450 enzymes. However, their presence can also shield other parts of the molecule from metabolism. The position of the methyl groups (2,4-disubstitution) is specific and any change to their location (e.g., 3,5-disubstitution) would likely alter the molecule's conformation and interaction with its biological target.

Halogenation is a common strategy in medicinal chemistry to modulate the properties of lead compounds. The introduction of halogen atoms (F, Cl, Br, I) onto the phenoxy or aniline rings of related structures can lead to significant changes in biological activity. Halogens can alter a molecule's electronics, lipophilicity, and steric profile.

For instance, the introduction of a chlorine or bromine atom can increase lipophilicity and introduce the possibility of halogen bonding, a non-covalent interaction that can contribute to binding affinity. Fluorine, being the most electronegative element, can form strong hydrogen bonds and alter the acidity or basicity of nearby functional groups.

In the context of phenoxy-aniline scaffolds, halogenation of the aniline ring has been shown to be a key determinant of activity in certain classes of kinase inhibitors. For example, in a series of 4-anilinoquinazoline (B1210976) derivatives, the presence of a chlorine or bromine atom at the 3'-position of the aniline ring was found to be optimal for inhibitory activity against the epidermal growth factor receptor (EGFR) kinase. This highlights the importance of the electronic and steric effects of halogens in fine-tuning the interaction with the target protein.

SAR Studies on Compounds Incorporating the this compound Substructure

While comprehensive SAR studies specifically on a wide range of analogues of this compound are not extensively available in the public domain, the principles derived from related compound classes can be applied to predict the effects of structural modifications. The core substructure itself is found in a number of patented compounds, often investigated for their potential as kinase inhibitors.

The this compound moiety has been incorporated into various heterocyclic scaffolds to explore new chemical space for drug discovery. One such scaffold is the pyrazinone ring system. Pyrazinone derivatives have shown a wide range of biological activities, including acting as inhibitors of kinases and other enzymes.

When the this compound substructure is attached to a pyrazinone core, the resulting molecule's activity is influenced by the substituents on both parts of the molecule. SAR studies on related pyrazinone-based inhibitors have shown that modifications to the aniline portion can have a significant impact on potency and selectivity. For example, the nature and position of substituents on the phenoxy ring can modulate the interaction with hydrophobic pockets in the enzyme's active site.

Due to the proprietary nature of much of the research in this area, detailed public data correlating specific structural changes in pyrazinone-based analogues of this compound with their biological activity is limited. However, based on general principles of medicinal chemistry, it can be inferred that variations in the substitution pattern on the pyrazinone ring, as well as modifications to the dimethylphenoxy and trifluoromethylaniline moieties, would be key areas of exploration in the optimization of such compounds.

Sulfamoyl Naphthoate Derivatives for Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is often implicated in disease. The development of small molecules that can modulate these interactions is a promising therapeutic strategy. While specific research on sulfamoyl naphthoate derivatives of this compound is not extensively documented in publicly available literature, the constituent functional groups—sulfamoyl and naphthoate—have been individually explored in the context of PPI modulation.

The sulfonamide group is a well-established pharmacophore in medicinal chemistry and has been incorporated into various PPI inhibitors. nih.govacs.org Its ability to act as a hydrogen bond donor and acceptor, as well as its tetrahedral geometry, allows it to mimic key interactions at protein interfaces. For instance, sulfonamide-based compounds have been developed as stabilizers of the 14-3-3/p65 PPI, demonstrating the utility of this moiety in modulating complex protein interactions. nih.gov The oxygen atoms of the sulfonamide can engage in highly conserved CH···O=S interactions with the protein backbone, contributing significantly to binding affinity. nih.gov

The naphthoate moiety, derived from naphthalene (B1677914), provides a large, rigid, and hydrophobic scaffold that can engage in favorable van der Waals and π-stacking interactions at the often-flat and expansive surfaces of PPI interfaces. Naphthoquinone derivatives, which share the core naphthalene structure, have been shown to interact with proteins like human serum albumin, indicating the potential for this ring system to bind within protein pockets. nih.gov

Combining these two functionalities onto the this compound core could yield potent PPI modulators. The aniline nitrogen provides a convenient attachment point for a sulfamoyl naphthoate side chain. The 2,4-dimethylphenoxy and trifluoromethyl groups of the core would likely orient the sulfamoyl naphthoate moiety to effectively interact with the target protein interface. The trifluoromethyl group, being a strong electron-withdrawing group and a lipophilic moiety, can enhance binding affinity and improve pharmacokinetic properties. The dimethylphenoxy group can provide additional hydrophobic interactions and steric bulk, which can be crucial for specificity.

A hypothetical SAR study for such derivatives would involve systematic modifications of the sulfamoyl and naphthoate groups. For example, the position of the sulfamoyl group on the naphthyl ring could be varied to optimize interactions. Additionally, substitutions on the naphthyl ring could be explored to enhance potency and selectivity.

Phenoxyacetamide Derivatives with Antimicrobial Potential

The phenoxyacetamide scaffold has been identified as a promising starting point for the development of novel antimicrobial agents. Research into this class of compounds has revealed that they can act as inhibitors of bacterial virulence factors, such as the type III secretion system (T3SS) in Pseudomonas aeruginosa, rather than having direct bactericidal or bacteriostatic effects. nih.govnih.gov This mode of action is advantageous as it may exert less selective pressure for the development of resistance.

By attaching a phenoxyacetamide moiety to the aniline nitrogen of this compound, a novel class of potential antimicrobial agents can be generated. The core aniline structure would serve to position the phenoxyacetamide pharmacophore for optimal interaction with its bacterial target.

SAR studies on phenoxyacetamide inhibitors of the P. aeruginosa T3SS have provided valuable insights into the structural requirements for activity. nih.gov These studies have systematically explored modifications at three key positions: the phenoxide ring, the α-position of the amide, and the benzylamide side of the scaffold.

Key findings from these SAR studies include:

Substituents on the phenoxide ring: The nature and position of substituents on the phenoxy ring have a significant impact on activity.

The α-position of the amide: The substituent at this position is critical for potency. An ethyl group has been found to be optimal, while both smaller and larger groups are detrimental to activity. nih.gov

The benzylamide portion: A wider range of modifications is tolerated at this position without a significant loss of potency. nih.gov

The following interactive data table summarizes the SAR of a series of phenoxyacetamide derivatives as inhibitors of the P. aeruginosa T3SS, based on published data. nih.gov

| Compound | R1 (Phenoxide Ring) | R2 (α-position) | R3 (Benzylamide) | IC50 (µM) for T3SS Inhibition |

| 1 | H | CH3 | 3,4-methylenedioxybenzyl | >50 |

| 2 | 2-F | CH3 | 3,4-methylenedioxybenzyl | 12 |

| 3 | 3-F | CH3 | 3,4-methylenedioxybenzyl | 5.8 |

| 4 | 4-F | CH3 | 3,4-methylenedioxybenzyl | 25 |

| 5 | H | H | 3,4-methylenedioxybenzyl | >50 |

| 6 | H | C2H5 | 3,4-methylenedioxybenzyl | 2.9 |

| 7 | H | n-C3H7 | 3,4-methylenedioxybenzyl | >50 |

| 8 | H | CH3 | 4-methoxybenzyl | 6.3 |

| 9 | H | CH3 | 4-chlorobenzyl | 4.1 |

Ligand Design Principles Based on the this compound Core

The design of ligands based on the this compound core should take into account the intrinsic properties of this scaffold and the nature of the intended biological target. When targeting PPIs, several key principles apply.

PPI interfaces are typically large, flat, and featureless compared to the well-defined binding pockets of enzymes. Therefore, successful PPI modulators often have higher molecular weights and are more hydrophobic than traditional drugs. The this compound core provides a substantial hydrophobic scaffold that can serve as a strong foundation for building molecules capable of disrupting or stabilizing these extensive interfaces.

Key design principles for PPI modulators based on this core include:

Exploitation of "Hot Spots": PPIs are often dominated by a few key amino acid residues, known as "hot spots," which contribute the majority of the binding energy. Ligand design should focus on positioning functional groups that can interact favorably with these hot spots. The aniline nitrogen of the core provides a versatile point for attaching side chains that can be tailored to target specific hot spot residues.

Mimicry of Secondary Structure Elements: Many PPIs involve the interaction of secondary structure elements like α-helices and β-sheets. The rigid aromatic nature of the core scaffold can be used as a platform to project substituents in a defined spatial orientation to mimic the presentation of key side chains in these secondary structures.

Vectorial Elaboration: The aniline group allows for the directional extension of the molecule with various chemical moieties. This "vectorial elaboration" can be used to explore the chemical space around the core and identify new interactions that enhance binding affinity and selectivity. For example, the attachment of sulfamoyl naphthoate or phenoxyacetamide groups, as discussed above, represents a form of vectorial elaboration.

Modulation of Physicochemical Properties: The trifluoromethyl group on the aniline ring is a powerful modulator of physicochemical properties. It is highly lipophilic and electron-withdrawing, which can improve membrane permeability, metabolic stability, and binding affinity. The 2,4-dimethyl substitutions on the phenoxy ring also contribute to lipophilicity and can provide steric hindrance to prevent unwanted metabolism.

Applications As a Synthetic Building Block and Intermediate

Precursor in Medicinal Chemistry Synthesis

The structural framework of 4-(2,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline makes it a valuable precursor in the field of medicinal chemistry. The presence of the trifluoromethyl group is particularly significant as it can enhance the metabolic stability and lipophilicity of a drug candidate, potentially improving its pharmacokinetic profile. The aniline (B41778) functional group serves as a key handle for a variety of chemical transformations, allowing for the construction of diverse molecular libraries for drug discovery programs.

Research has shown that aniline derivatives are integral to the synthesis of a wide range of biologically active compounds. For instance, various substituted anilines are used to create potent antimicrotubule agents for cancer therapy. nih.gov Specifically, derivatives of anilines have been synthesized and evaluated for their antiproliferative activity against several cancer cell lines, with some compounds showing significant inhibition of tubulin polymerization. nih.gov

The synthesis of complex heterocyclic systems, which are common motifs in pharmaceuticals, can also utilize aniline precursors. For example, the Paal-Knorr method, a common reaction for synthesizing substituted pyrroles, often involves the condensation of a 1,4-dicarbonyl compound with an aniline. mdpi.com This highlights the fundamental role of aniline derivatives in building more elaborate molecular structures with potential therapeutic applications.

Table 1: Examples of Aniline Derivatives in Medicinal Chemistry

| Aniline Derivative | Therapeutic Area | Mechanism of Action |

|---|---|---|

| 7-Anilino Triazolopyrimidines | Oncology | Antimicrotubule agent, inhibits tubulin polymerization nih.gov |

| 1-(4-trifluoromethoxyphenyl)-2,5-dimethylpyrrole | Drug Discovery | Building block for various heterocyclic libraries mdpi.com |

| 4-Trifluoro Methoxy Proguanil Derivatives | Oncology | Anti-proliferative, induces apoptosis nih.gov |

Intermediate in Agrochemical Development

In the agrochemical sector, the development of novel herbicides, fungicides, and insecticides often relies on the use of specialized chemical intermediates. The trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to increase the biological activity of the molecule. semanticscholar.orgresearchgate.net The this compound structure provides a foundation for creating new active ingredients.

The phenoxyacetic acid family of herbicides, which includes the widely used 2,4-D, demonstrates the importance of the phenoxy group in herbicidal activity. orst.edu While not a direct derivative, the phenoxy moiety in this compound suggests its potential as a scaffold for new herbicidal compounds that may act as plant growth regulators. orst.edupesticide.org

Furthermore, trifluoromethyl-containing aromatic compounds are key components in a variety of pesticides. beyondpesticides.org For example, trifluoromethylpyridines are used in several crop-protection products. nih.gov The synthesis of such complex heterocyclic pesticides can involve intermediates similar in structure to this compound. The development of novel 1,2,4-triazole-based herbicides has also utilized phenoxy intermediates containing a trifluoromethyl group. researchgate.net

Table 2: Trifluoromethyl-Containing Motifs in Agrochemicals

| Agrochemical Class | Example Active Ingredient | Key Structural Motif |

|---|---|---|

| Herbicides | Pyroxsulam | Triazolopyrimidine and 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) nih.gov |

| Herbicides | Flurochloridone | α,α,α-trifluoro-m-tolyl)-2-pyrrolidone researchgate.netresearchgate.net |

| Herbicides | Diflufenican | 2-[3-(trifluoromethyl)phenoxy]-3-pyridine-carboxamide researchgate.net |

Role in Material Science and Polymer Chemistry

In material science and polymer chemistry, fluorinated compounds are often used to create materials with enhanced properties such as thermal stability, chemical resistance, and specific electronic characteristics. nbinno.com Aniline derivatives can serve as monomers or building blocks for high-performance polymers. The incorporation of fluorinated groups, like the trifluoromethyl group in this compound, can impart desirable properties to the resulting polymers.

While direct polymerization of this compound is not widely documented in the provided search results, the synthesis of related fluorinated polymers demonstrates the principle. For instance, the polymerization of 2,3,5,6-tetrafluoro-4-trifluoromethylphenol has been explored to create poly-p-oxyperfluorobenzylene polymers. nih.gov This suggests that aniline analogs could potentially be used to synthesize novel polymers with unique properties. The synthesis of specialty materials, including advanced polymers and functional coatings, often utilizes fluorinated aniline derivatives as key building blocks to achieve enhanced performance. nbinno.com

Use in Catalyst and Ligand Development

The development of new catalysts and ligands is crucial for advancing chemical synthesis. Anilines and their derivatives can serve as precursors for ligands used in coordination chemistry and catalysis. researchgate.net The electronic properties of the aniline can be tuned by the substituents on the aromatic ring, which in turn influences the properties of the resulting metal complex.

The presence of sterically bulky groups and electron-withdrawing trifluoromethyl groups can be advantageous in ligand design. For example, hindered anilines like 2,4,6-tris(trifluoromethyl)aniline (B44841) are targeted as modular components for ligand synthesis. researchgate.net While the specific use of this compound in this context is not detailed in the search results, its structure suggests potential as a precursor for new ligands. The synthesis of ruthenium(II/III) polypyridyl complexes, for instance, has utilized aniline derivatives as part of the ligand structure, with these complexes showing potential applications in areas like anticancer research. researchgate.net The development of trifluoromethyl-decorated ligands for coordination with lanthanide ions further illustrates the utility of such fluorinated building blocks in creating sophisticated catalytic systems. nih.gov

Environmental Behavior and Degradation Studies

Pathways of Environmental Introduction and Distribution

4-(2,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline is primarily introduced into the environment through its role as an intermediate in the synthesis of other chemicals, such as pesticides and dyes. semanticscholar.orgresearchgate.net The primary pathways of its release include:

Industrial Wastewater: Effluents from manufacturing facilities that produce or utilize this compound can be a significant source of environmental contamination. semanticscholar.org

Agricultural Runoff: If used in the synthesis of pesticides, runoff from treated agricultural fields can carry the compound into nearby water bodies. semanticscholar.org

Improper Disposal: Accidental spills or improper disposal of industrial waste containing this chemical can lead to localized soil and water contamination. semanticscholar.org

Once in the environment, the distribution of this compound is governed by its solubility and sorption characteristics. Anilines, in general, can be mobile in soil, with their movement influenced by soil pH and organic matter content. nih.gov The protonated form of aniline (B41778) can bind to soil particles through ion exchange, which can reduce its mobility. nih.govnih.gov The presence of the lipophilic dimethylphenoxy and trifluoromethyl groups may influence its partitioning into organic matter in soil and sediment.

Biotic Transformation and Biodegradation Studies

Microbial degradation is a primary pathway for the breakdown of many organic compounds in the environment. Studies on structurally similar compounds provide insights into the potential biotic transformation of this compound.

The aniline moiety is known to be biodegradable by various microorganisms. nih.gov For example, bacterial consortiums isolated from industrial wastewater have been shown to effectively degrade aniline. nih.gov The degradation of 2,4-dimethylaniline, a component of the target molecule, has been studied, and Pseudomonas species have been identified as capable of metabolizing it through oxidative deamination. nih.gov The typical aerobic degradation pathway for aniline involves its conversion to catechol, which is then further broken down. researchgate.net

Persistence and Bioaccumulation Potential

The persistence of this compound in the environment will depend on the rates of its degradation through both abiotic and biotic pathways. The presence of the trifluoromethyl group is a key factor that can contribute to its persistence, as fluorinated compounds are often more resistant to degradation. mdpi.com Aniline and its derivatives can persist in soil and have the potential for long-term accumulation. semanticscholar.orgresearchgate.net

Bioaccumulation is the process by which a chemical accumulates in an organism at a concentration higher than that in the surrounding environment. The potential for bioaccumulation is often related to a compound's lipophilicity, commonly expressed as the octanol-water partition coefficient (Log Kow). While specific data for this compound is not available, the presence of the lipophilic dimethylphenoxy and trifluoromethyl groups suggests a potential for bioaccumulation. beilstein-journals.org However, the bioaccumulation of ionizable organic compounds like anilines can be complex and is not solely predicted by their Log Kow. semanticscholar.orgresearchgate.net

Analytical Methods for Environmental Monitoring

The detection and quantification of this compound in environmental samples are crucial for assessing its presence and potential impact. Various analytical techniques are available for the determination of aniline and its derivatives in matrices such as water and soil.

Commonly employed methods include:

Gas Chromatography (GC): GC coupled with various detectors like a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) is a widely used technique for analyzing aniline derivatives. researchgate.netepa.gov For enhanced sensitivity and selectivity, GC coupled with Mass Spectrometry (GC-MS) is often the method of choice.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis of aniline compounds, often used as an alternative to GC, especially for thermolabile or polar compounds, as it typically does not require a derivatization step. thermofisher.com

Sample Preparation: Due to the low concentrations of these compounds in environmental samples, a pre-concentration step is usually necessary. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common sample preparation techniques used to extract and concentrate anilines from water samples before instrumental analysis. researchgate.netthermofisher.com

Concluding Remarks and Future Research Perspectives

Current Understanding and Research Gaps

The current understanding of "4-(2,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline" is nascent, with its very existence and structural confirmation pending verification in peer-reviewed literature. The most significant research gap is the complete absence of empirical data. Future research must begin with the unambiguous synthesis and characterization of this specific isomer to differentiate it from the commercially catalogued 4-(2,3-dimethylphenoxy) analogue. Key areas that require investigation include its fundamental physicochemical properties, such as melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry).

Opportunities for Novel Synthetic Methodologies

The synthesis of "this compound" would likely involve a multi-step process, presenting opportunities for methodological innovation. A plausible retrosynthetic analysis would disconnect the diaryl ether bond, suggesting a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction as the key bond-forming step.

For instance, a Buchwald-Hartwig or Ullmann-type coupling between 2,4-dimethylphenol (B51704) and a suitably functionalized 4-halo-2-(trifluoromethyl)aniline derivative could be explored. The development of a novel, efficient, and scalable synthetic route to this compound would be a valuable contribution to synthetic organic chemistry. Challenges may include regioselectivity and the management of competing side reactions.

Directions for Advanced Computational Modeling

In the absence of experimental data, computational modeling offers a powerful tool for predicting the properties and potential behavior of "this compound". Density Functional Theory (DFT) calculations could be employed to determine its optimized geometry, electronic structure, and spectroscopic properties. Molecular dynamics simulations could provide insights into its conformational flexibility and interactions with potential biological targets. Such in silico studies would be invaluable for guiding future experimental work and prioritizing research directions.

Potential for Derivatization in Emerging Research Areas

Assuming the successful synthesis and characterization of the title compound, its derivatization could open avenues into various emerging research areas. The aniline (B41778) functional group provides a convenient handle for further chemical modification, allowing for the synthesis of a library of related compounds. These derivatives could be screened for a range of biological activities, including but not limited to, applications in agrochemicals, pharmaceuticals, and materials science. The unique combination of the trifluoromethyl group and the 2,4-dimethylphenoxy moiety may impart novel properties that could be exploited in the design of new functional molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(2,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution. A phenol derivative (e.g., 2,4-dimethylphenol) reacts with a nitroarene precursor (e.g., 2-nitro-5-(trifluoromethyl)aniline) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO. Reduction of the nitro group to an amine is achieved using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl .

- Key Considerations : Monitor reaction progress via TLC or HPLC to optimize yield. Purification often involves column chromatography or recrystallization.

Q. How can spectroscopic techniques characterize this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and trifluoromethyl groups (δ ~120 ppm in ¹³C, split into quartets due to ¹⁹F coupling).

- FT-IR : Confirm the amine (-NH₂ stretch ~3300–3500 cm⁻¹) and ether linkages (C-O-C ~1250 cm⁻¹).

- HRMS : Validate molecular weight (e.g., C₁₅H₁₅F₃NO, expected [M+H]⁺ = 298.1056).

- References : Similar analyses are detailed for trifluoromethyl-substituted anilines in .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodology : The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound a scaffold for drug candidates. Derivatives are screened for antimicrobial activity via MIC assays (e.g., against S. aureus or E. coli) and anticancer potential using MTT assays on cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can conflicting data on oxidative stability of the trifluoromethyl group be resolved?

- Methodology : Contradictory reports on stability under oxidative conditions (e.g., KMnO₄ vs. H₂O₂) require controlled experiments:

- Kinetic Studies : Monitor degradation rates via HPLC under varying pH, temperature, and oxidant concentrations.

- Computational Modeling : Use DFT calculations to assess bond dissociation energies (BDEs) of C-CF₃ bonds .

- Case Study : notes oxidation products like quinones, suggesting competing pathways dependent on reaction conditions.

Q. What strategies optimize regioselectivity in electrophilic substitution reactions?

- Methodology :

- Directing Group Analysis : The -NH₂ group directs electrophiles to para positions, but steric hindrance from 2,4-dimethylphenoxy may alter reactivity.

- Lewis Acid Catalysis : Use AlCl₃ or BF₃ to enhance selectivity in halogenation or nitration.

- In Situ Monitoring : Employ real-time Raman spectroscopy to track intermediate formation .

Q. How can the compound’s mechanism of action in enzyme inhibition be elucidated?

- Methodology :

- Enzyme Assays : Test inhibitory effects on target enzymes (e.g., kinases or proteases) using fluorogenic substrates.

- Molecular Docking : Simulate binding interactions with X-ray crystallography or Cryo-EM structures (e.g., PDB entries).

- SAR Studies : Synthesize analogs with modified phenoxy/trifluoromethyl groups to identify critical pharmacophores .

Q. What analytical approaches address discrepancies in reported logP values?

- Methodology :

- Experimental : Measure logP via shake-flask (octanol/water) or reverse-phase HPLC (calibrated with standards).

- Computational : Compare predictions from software (e.g., ChemAxon, ACD/Labs) with experimental data to refine algorithms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.